molecular formula C17H21N3O4S B2876284 N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1251573-70-2

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2876284
CAS No.: 1251573-70-2
M. Wt: 363.43
InChI Key: ONDOKYYTRYVRMH-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

A study highlights the broad antibacterial activity of a similar 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid compound, suggesting potential applications of related compounds in treating systemic infections due to their toxicological and pharmacokinetic profiles (Goueffon, Montay, Roquet, & Pesson, 1981).

CGRP Receptor Inhibition

Research into (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (1), a CGRP receptor antagonist, demonstrates the potential of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide derivatives in developing treatments for conditions mediated by the CGRP receptor, such as migraines. An economical, stereoselective synthesis of the hydrochloride salt of this compound has been developed (Cann et al., 2012).

Anticancer Activities

A library of piperidine ring-fused aromatic sulfonamides, including derivatives of N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, demonstrated significant cytotoxic effects in several cancer cell lines, suggesting these compounds' potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).

NK1 Receptor Ligands

The transformation of the quinoline nucleus into substituted or azole-fused pyridine moieties yielded NK(1) receptor ligands with nanomolar affinity. Specifically, a 4-methyl-1-piperazinyl derivative showed significant antagonist activity, suggesting applications in studying NK1 receptor-mediated processes (Giuliani et al., 2011).

Orexin 1 and 2 Receptor Antagonism

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, highlights the role of such compounds in developing treatments for insomnia. The study detailed the metabolic pathways of SB-649868, underscoring the complexity of its disposition and the formation of unique metabolites (Renzulli et al., 2011).

Properties

IUPAC Name

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-11-9-16(21)19-15-10-13(3-4-14(11)15)18-17(22)12-5-7-20(8-6-12)25(2,23)24/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDOKYYTRYVRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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